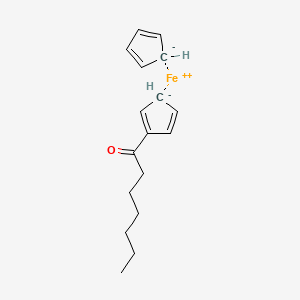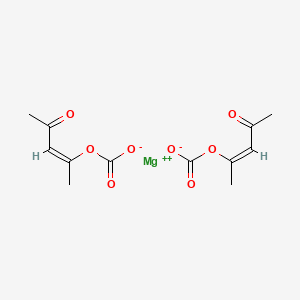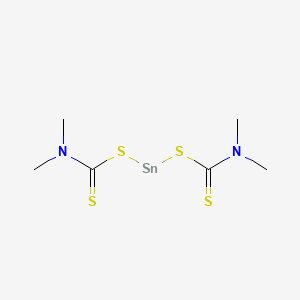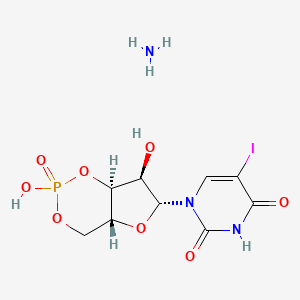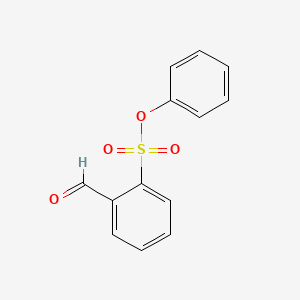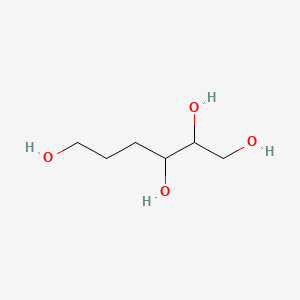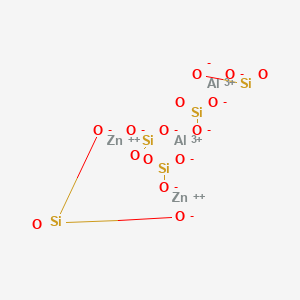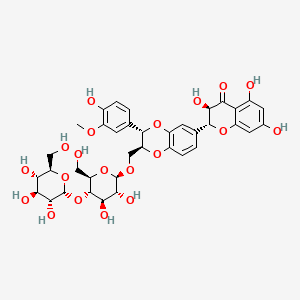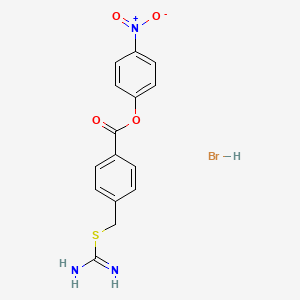
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide is a complex organic compound with a molecular formula of C15H14BrN3O4S. This compound is notable for its unique structure, which includes a nitrophenyl group and a carbamimidoylsulfanylmethyl group attached to a benzoate moiety. The hydrobromide salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide typically involves multiple steps. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the introduction of the carbamimidoylsulfanylmethyl group through a series of reactions involving thiourea and formaldehyde. The final step involves esterification with benzoic acid and conversion to the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Reduction: 4-Aminophenyl 4-(carbamimidoylsulfanylmethyl)benzoate
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(Carbamimidoylsulfanylmethyl)benzoic acid and 4-nitrophenol.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamimidoylsulfanylmethyl group can form covalent bonds with proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenyl functionality.
4-Aminophenol: The reduced form of 4-nitrophenol, used in various chemical applications.
Benzoic Acid Derivatives: Compounds with similar benzoate moieties but different substituents.
Uniqueness
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
38597-31-8 |
|---|---|
Fórmula molecular |
C15H14BrN3O4S |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide |
InChI |
InChI=1S/C15H13N3O4S.BrH/c16-15(17)23-9-10-1-3-11(4-2-10)14(19)22-13-7-5-12(6-8-13)18(20)21;/h1-8H,9H2,(H3,16,17);1H |
Clave InChI |
KBIGHXMSEKHWJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC(=N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


